![molecular formula C7H6N2O B068140 1H-Pyrrolo[2,3-b]pyridin-1-ol CAS No. 159487-13-5](/img/structure/B68140.png)
1H-Pyrrolo[2,3-b]pyridin-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrolo[2,3-b]pyridin-1-ol, also known as PP1, is a synthetic compound that has been widely used in scientific research. It belongs to the family of pyrrolopyridines and has a molecular weight of 174.19 g/mol. PP1 is a potent and selective inhibitor of protein tyrosine kinases (PTKs), which are enzymes that play a crucial role in cellular signaling pathways. PP1 has been used to investigate the function of PTKs in various biological processes and to develop new therapeutic strategies for diseases such as cancer, inflammation, and autoimmune disorders.
作用机制
1H-Pyrrolo[2,3-b]pyridin-1-ol exerts its inhibitory effect on PTKs by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of tyrosine residues on target proteins, which are critical for their activation and signaling. 1H-Pyrrolo[2,3-b]pyridin-1-ol is a reversible inhibitor, meaning that its effect can be reversed by removing the compound or by competing with ATP for binding to the kinase domain.
生化和生理效应
1H-Pyrrolo[2,3-b]pyridin-1-ol has been shown to have several biochemical and physiological effects in cells and tissues. It can inhibit the proliferation and survival of cancer cells by blocking the activity of oncogenic PTKs. It can also modulate the immune response by inhibiting the activity of cytokine receptors and downstream signaling pathways. 1H-Pyrrolo[2,3-b]pyridin-1-ol has been shown to have anti-inflammatory effects by inhibiting the activity of kinases involved in the production of pro-inflammatory cytokines. In addition, 1H-Pyrrolo[2,3-b]pyridin-1-ol has been shown to have neuroprotective effects by inhibiting the activity of kinases involved in the pathogenesis of neurodegenerative diseases.
实验室实验的优点和局限性
1H-Pyrrolo[2,3-b]pyridin-1-ol has several advantages for lab experiments, including its potency and selectivity for PTKs. It can be used to investigate the function of specific PTKs in cells and tissues, and its effect can be reversed by removing the compound. However, 1H-Pyrrolo[2,3-b]pyridin-1-ol has some limitations, including its solubility in aqueous solutions and its potential for off-target effects. 1H-Pyrrolo[2,3-b]pyridin-1-ol can also be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
1H-Pyrrolo[2,3-b]pyridin-1-ol has several potential future directions for scientific research. It can be used to develop new therapeutic strategies for cancer, inflammation, and autoimmune disorders by targeting specific PTKs. 1H-Pyrrolo[2,3-b]pyridin-1-ol can also be used to investigate the role of PTKs in the pathogenesis of neurodegenerative diseases and to develop new treatments for these disorders. In addition, 1H-Pyrrolo[2,3-b]pyridin-1-ol can be used to study the function of PTKs in stem cell differentiation and regenerative medicine. Further research is needed to optimize the synthesis, delivery, and dosing of 1H-Pyrrolo[2,3-b]pyridin-1-ol for these applications.
合成方法
1H-Pyrrolo[2,3-b]pyridin-1-ol can be synthesized using a variety of methods, including the reaction of 2-amino-3-cyanopyridine with an aldehyde or ketone in the presence of a reducing agent. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified using column chromatography or recrystallization. The purity and yield of 1H-Pyrrolo[2,3-b]pyridin-1-ol can be optimized by adjusting the reaction conditions and the choice of reagents.
科学研究应用
1H-Pyrrolo[2,3-b]pyridin-1-ol has been widely used in scientific research to investigate the function of PTKs in various biological processes. It has been shown to inhibit the activity of several PTKs, including Src family kinases, Abl family kinases, and Janus kinases. 1H-Pyrrolo[2,3-b]pyridin-1-ol has been used to study the role of PTKs in cell proliferation, differentiation, migration, and survival. It has also been used to develop new therapeutic strategies for cancer, inflammation, and autoimmune disorders.
属性
CAS 编号 |
159487-13-5 |
|---|---|
产品名称 |
1H-Pyrrolo[2,3-b]pyridin-1-ol |
分子式 |
C7H6N2O |
分子量 |
134.14 g/mol |
IUPAC 名称 |
1-hydroxypyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H6N2O/c10-9-5-3-6-2-1-4-8-7(6)9/h1-5,10H |
InChI 键 |
DWXCAYCYQNEZLL-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C1)N(C=C2)O |
规范 SMILES |
C1=CC2=C(N=C1)N(C=C2)O |
同义词 |
1H-Pyrrolo[2,3-b]pyridine,1-hydroxy-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



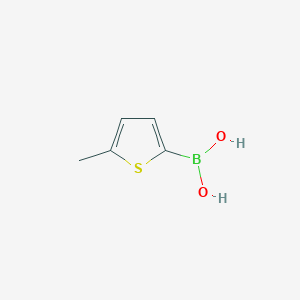
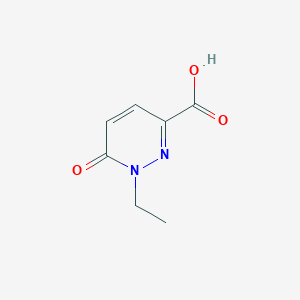




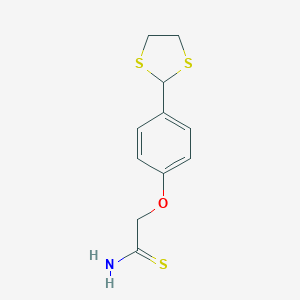
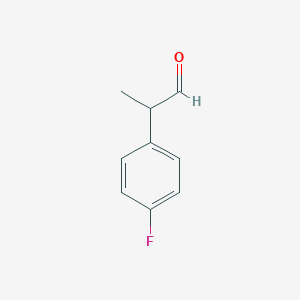
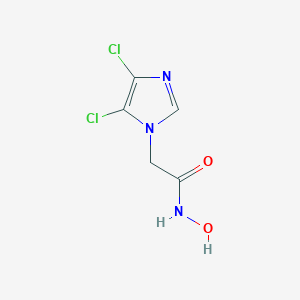
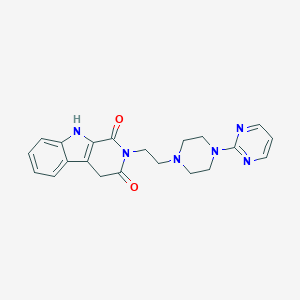
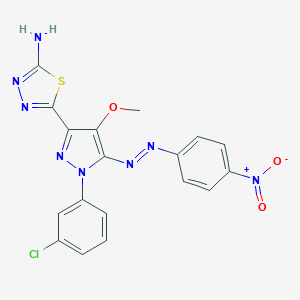
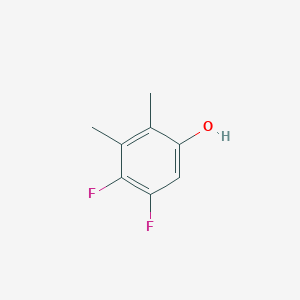
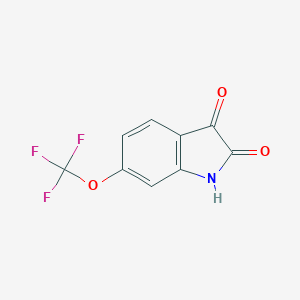
![3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid](/img/structure/B68087.png)